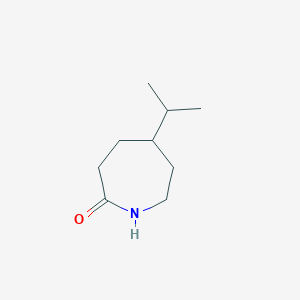

5-(Propan-2-yl)azepan-2-one

CAS No.: 62596-03-6

Cat. No.: VC7328854

Molecular Formula: C9H17NO

Molecular Weight: 155.241

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62596-03-6 |

|---|---|

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.241 |

| IUPAC Name | 5-propan-2-ylazepan-2-one |

| Standard InChI | InChI=1S/C9H17NO/c1-7(2)8-3-4-9(11)10-6-5-8/h7-8H,3-6H2,1-2H3,(H,10,11) |

| Standard InChI Key | KSLKLDCFPUXPSH-UHFFFAOYSA-N |

| SMILES | CC(C)C1CCC(=O)NCC1 |

Introduction

5-(Propan-2-yl)azepan-2-one is a chemical compound belonging to the class of azepanones, which are seven-membered cyclic amides. It is characterized by its molecular formula C9H17NO and molecular weight of 155.24 g/mol . This compound is also known by several synonyms, including 5-propan-2-ylazepan-2-one and 5-Isopropyl-azepan-2-one .

Synthesis and Chemical Reactions

The synthesis of 5-(Propan-2-yl)azepan-2-one typically involves organic reactions that require careful control of conditions to achieve high purity and yield. While specific synthesis methods for this compound are not detailed in the available literature, similar azepanones are often synthesized using Grignard reagents or other advanced bases in aza-Claisen rearrangements.

Biological and Pharmaceutical Applications

Although specific biological or pharmaceutical applications of 5-(Propan-2-yl)azepan-2-one are not extensively documented, compounds within the azepanone class are generally studied for their potential interactions with biological receptors or enzymes. These interactions can modulate physiological responses, suggesting potential applications in drug development.

Related Compounds and Research Findings

Related compounds, such as 1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one, have been investigated for their biological activity and mechanism of action. These studies highlight the potential of azepanones in modulating neurotransmitter systems due to their structural similarity to pharmacologically active compounds.

Other azepanone derivatives, like 4-(1,2,4-oxadiazol-5-yl)azepan-2-one, have shown promise as CB2 agonists for treating inflammatory pain, demonstrating the versatility of the azepanone scaffold in medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume